2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
Description
Overview of Azetidine-Triazole Hybrid Compounds
Azetidine-triazole hybrid compounds represent a significant frontier in heterocyclic chemistry, combining the unique properties of four-membered azetidine rings with the versatile pharmacological profile of five-membered triazole structures. The azetidine moiety, characterized by its four-membered nitrogen-containing ring, exhibits considerable ring strain that drives unique reactivity patterns while maintaining greater stability compared to three-membered aziridines. This structural feature makes azetidines particularly valuable in organic synthesis and medicinal chemistry applications. The reactivity of azetidines is fundamentally driven by ring strain, yet the ring demonstrates significantly more stability than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.
The integration of azetidine structures with 1,2,3-triazole rings creates hybrid compounds that possess the beneficial characteristics of both heterocyclic systems. Recent advances in azetidine chemistry have demonstrated remarkable progress in synthesis, reactivity, and application, with particular emphasis on their role as motifs in drug discovery, polymerization, and chiral templates. The four-membered heterocycle's strain-driven character provides opportunities for selective chemical transformations while maintaining structural integrity under physiological conditions. Synthetic methodologies for azetidine preparation have evolved significantly, enabling the creation of complex hybrid structures that were previously challenging to access.
The compound 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride exemplifies the successful marriage of these two heterocyclic systems. The azetidine ring is attached to the triazole system through the nitrogen atom at position 1 of the triazole ring, while the triazole bears a tertiary alcohol substituent at the 4-position. This specific arrangement creates a three-dimensional molecular architecture that can potentially interact with biological targets through multiple binding modes. The hydrochloride salt formation enhances the compound's solubility and stability, making it more suitable for biological evaluation and pharmaceutical applications.
The structural design of azetidine-triazole hybrids follows established principles of medicinal chemistry, where the combination of bioactive scaffolds can lead to enhanced or novel biological activities. The azetidine component contributes structural rigidity and unique spatial arrangements of functional groups, while the triazole ring provides opportunities for hydrogen bonding and dipole interactions with biological targets. This combination creates compounds that can serve as more than simple passive linkers, actively participating in molecular recognition processes through multiple interaction modes.
Historical Development of 1,2,3-Triazole Chemistry
The historical development of 1,2,3-triazole chemistry represents one of the most significant advances in heterocyclic chemistry over the past century. The foundational work began in 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This early recognition of the triazole scaffold established the groundwork for what would become one of the most important heterocyclic systems in modern chemistry. The name triazole specifically refers to the arrangement of three nitrogen atoms within a five-membered ring, creating a unique electronic environment that contributes to the remarkable stability and versatility of these compounds.
Following Bladin's initial work, the chemistry of triazoles developed gradually, with significant acceleration occurring as synthetic techniques became more sophisticated and the versatile interactions with biological systems became better understood. The early twentieth century marked a crucial period in triazole development when German chemists Otto Dimroth and Gustav Fester achieved the first synthesis of 1H-1,2,3-triazole in 1910. Their method involved heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours, demonstrating the challenging nature of early triazole synthesis. This synthesis could also be accomplished using sodium azide in place of hydrazoic acid if the solution was acidified, providing an alternative route that became more practical for laboratory use.
The discovery of antifungal activities in azole derivatives in 1944 represented a transformative moment in triazole chemistry, leading to the development of numerous pharmaceutical agents including fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. This breakthrough demonstrated the enormous therapeutic potential of triazole-containing compounds and sparked intensive research into their biological activities. The mechanism of antifungal action became well-established, involving the inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme CYP 51, with triazole-type ring structures coordinating with the heme iron of the CYP enzyme.
The modern era of 1,2,3-triazole chemistry has been revolutionized by the development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This advancement has transformed triazole synthesis from a challenging endeavor to a highly efficient and reliable process. The click chemistry approach features extreme dependability, good selectivity, and biocompatibility of starting materials, making it an extremely powerful reaction for creating triazole-containing compounds. Under thermal conditions, regioselectivity is substrate dependent, but metal catalysts can increase selectivity while providing the added benefit of reacting without excessive heating.
The evolution of synthetic methodologies has enabled the preparation of increasingly complex triazole structures, including hybrid compounds that combine triazole rings with other heterocyclic systems. Copper-catalyzed cycloadditions favor 1,4-disubstituted triazoles, while ruthenium-catalyzed cycloadditions favor 1,5-disubstituted triazoles, providing synthetic chemists with tools to access specific regioisomers. These developments have made possible the synthesis of sophisticated molecules like this compound, where precise control over regioselectivity and substitution patterns is essential for achieving the desired biological activity.
Significance in Heterocyclic Chemistry Research
The significance of azetidine-triazole hybrid compounds in heterocyclic chemistry research extends far beyond their individual structural components, representing a paradigm shift toward multifunctional molecular architectures that can address complex biological challenges. The presence of three nitrogen atoms in triazole structures affords opportunities for extensive structural modification with the generation of novel therapeutically potential agents, which distinguishes them from other heterocyclic compounds. This unique feature has made triazoles a significant platform in medicinal chemistry and chemical biology, where they play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress.
The 1,2,3-triazole ring system has emerged as an intriguing scaffold in drug discovery due to its unique structural properties, synthetic versatility, and pharmacological potential. These characteristics have made it a critical scaffold for medicinal chemists seeking to develop new therapeutic agents. The triazole ring can function as a pharmacophore, a bioisostere, or a structural platform, demonstrating remarkable versatility in drug design applications. As a bioisostere, the 1,2,3-triazole ring can effectively replace other functional groups while maintaining or enhancing biological activity, providing medicinal chemists with a valuable tool for optimizing drug properties.
Recent research has demonstrated that triazole molecules are more than simple passive linkers, rapidly binding with biological targets through hydrogen bonding and dipole interactions. This capability for active participation in molecular recognition processes has significantly expanded the applications of triazole-containing compounds in drug development. The compounds have proven effective in target-oriented in situ chemistry and combinatorial mechanisms for lead generation, as well as in bioconjugation methods to study proteins and DNA. These diverse applications highlight the fundamental importance of triazole chemistry in modern chemical biology and drug discovery.
The combination of triazole rings with azetidine structures creates hybrid compounds that leverage the benefits of both heterocyclic systems while potentially overcoming limitations associated with individual scaffolds. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This balance between reactivity and stability makes azetidine-triazole hybrids particularly attractive for pharmaceutical applications where controlled reactivity and metabolic stability are crucial factors.
The research significance of compounds like this compound lies in their potential to serve as privileged structures that can interact with multiple biological targets or exhibit enhanced selectivity for specific targets. The three-dimensional arrangement of functional groups in these hybrid compounds creates unique binding profiles that may not be achievable with simpler molecular architectures. This complexity, combined with the synthetic accessibility afforded by modern click chemistry methods, positions azetidine-triazole hybrids as valuable tools for exploring structure-activity relationships and developing next-generation therapeutic agents.
Research Scope and Objectives
The research scope surrounding this compound encompasses multiple dimensions of chemical investigation, from fundamental structural characterization to potential applications in medicinal chemistry and drug discovery. The primary research objectives focus on understanding the unique properties that emerge from the combination of azetidine and triazole structural motifs, particularly how this hybrid architecture influences molecular recognition, biological activity, and pharmacological properties. The compound's specific structure, with its tertiary alcohol functionality and hydrochloride salt formation, presents opportunities for studying how these features contribute to solubility, stability, and biological interactions.
Structural characterization represents a fundamental aspect of research on this compound, involving comprehensive analysis of its three-dimensional conformation, electronic properties, and dynamic behavior in solution. The molecular formula C8H15ClN4O indicates a compact structure with multiple heteroatoms that can participate in hydrogen bonding and electrostatic interactions. Research objectives include determining the preferred conformations of the azetidine and triazole rings, understanding the rotational barriers around connecting bonds, and characterizing the influence of the tertiary alcohol group on overall molecular shape and flexibility.
The synthetic methodology for preparing this compound and related analogs constitutes another major research focus. Current synthetic strategies likely involve click chemistry approaches for triazole formation combined with azetidine incorporation through nucleophilic substitution or cycloaddition reactions. Research objectives include optimizing reaction conditions to improve yields, developing more efficient synthetic routes, and creating structure-activity relationship studies through systematic variation of substituents on both the azetidine and triazole components.
The biological evaluation of azetidine-triazole hybrids represents a critical research area given the established pharmacological significance of both heterocyclic systems. Research objectives include screening for various biological activities such as antimicrobial, anticancer, and enzyme inhibitory properties, which are characteristic of triazole-containing compounds. The unique structural features of this hybrid compound may lead to novel biological activities or enhanced selectivity compared to compounds containing only single heterocyclic systems. Mechanistic studies aimed at understanding how the compound interacts with biological targets will provide insights into structure-activity relationships and guide the design of optimized analogs.
Research into the physical and chemical properties of this compound includes investigation of solubility profiles, stability under various conditions, and reactivity patterns that may be exploited for further functionalization. The hydrochloride salt formation suggests research objectives related to optimizing pharmaceutical properties such as bioavailability, formulation compatibility, and storage stability. Understanding these properties is essential for potential development as a pharmaceutical agent or research tool.
Properties
IUPAC Name |
2-[1-(azetidin-3-yl)triazol-4-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-8(2,13)7-5-12(11-10-7)6-3-9-4-6;/h5-6,9,13H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOJVGMIGLHKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the 1,2,3-Triazole Core
- The core 1,2,3-triazole ring is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition, a highly regioselective and efficient process.
- Precursors include terminal alkynes bearing suitable substituents and azide derivatives, which are reacted under mild conditions.
| Step | Reagents | Catalyst | Solvent | Temperature | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Terminal alkyne + azide | CuI or CuSO₄/sodium ascorbate | tert-butanol/water | Room temperature | High regioselectivity, yields >80% |
- The CuAAC approach is well-documented for synthesizing 1,2,3-triazoles with diverse substituents, providing a versatile platform for further modifications.
Formation of the Hydroxypropyl Group
- The hydroxypropyl side chain is typically introduced via nucleophilic addition or substitution reactions involving protected intermediates.
- The use of Grignard reagents or organolithium compounds with appropriate aldehydes or ketones is common.
| Step | Reagents | Solvent | Temperature | Yield/Notes |
|---|---|---|---|---|
| 3 | Propan-2-ol derivatives | Ether solvents | 0°C to room temperature | Controlled addition to prevent overreaction |
- Stereoselective synthesis of the hydroxypropyl group can be achieved using chiral auxiliaries or catalysts, enhancing enantiomeric purity.
Salt Formation: Hydrochloride
- The free base form of the compound is reacted with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).
- The process yields the hydrochloride salt, which is often more stable and water-soluble.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 4 | HCl gas or concentrated HCl | Ethanol or diethyl ether | 0°C to room temperature | Precipitation of crystalline hydrochloride |
- The salt formation step is straightforward, with the purity and yield dependent on the molar ratio and reaction temperature.
Summary of Key Reaction Pathway
Additional Considerations
- Purification: Reactions are typically followed by chromatography or recrystallization to enhance purity.
- Yield Optimization: Reaction parameters such as temperature, solvent, and molar ratios are optimized based on scale and desired stereochemistry.
- Safety and Handling: The use of azides, azetidines, and hydrochloric acid requires strict safety protocols due to their hazardous nature.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
Medicinal Chemistry
The compound's triazole ring is known for its biological activity, particularly in the development of antifungal and antibacterial agents. Triazoles have been extensively studied for their ability to inhibit enzymes involved in the synthesis of nucleic acids and cell membranes.
Case Studies:
- Antifungal Activity : Research has shown that derivatives of triazole compounds exhibit potent antifungal properties against various strains of fungi, making them candidates for developing new antifungal therapies .
Pharmacology
The azetidine moiety contributes to the compound's pharmacological profile, enhancing its interaction with biological targets. Studies suggest that compounds with azetidine derivatives can modulate neurotransmitter systems and may have implications in treating neurological disorders.
Case Studies:
- Neuropharmacological Effects : Investigations into similar azetidine-containing compounds have revealed potential neuroprotective effects, suggesting applications in neurodegenerative diseases .
Biochemistry
In biochemical research, this compound can serve as a tool for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Case Studies:
- Enzyme Inhibition Studies : The compound has been employed in studies aimed at understanding the inhibition mechanisms of specific enzymes involved in metabolic pathways .
Material Science
The unique properties of triazole and azetidine derivatives make them suitable for applications in material science, particularly in the development of novel polymers and nanomaterials.
Case Studies:
- Polymer Development : Research has explored the incorporation of triazole units into polymer matrices to enhance thermal stability and mechanical properties .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes, potentially inhibiting their activity, while the triazole ring can bind to receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three analogs (Table 1):
Key Observations :
- Azetidine vs. Alkyl Chains: The target’s azetidine introduces rigidity and strain compared to the linear propanol chain in 1b2b or the allyl group in . This may influence binding affinity in biological systems due to restricted conformational flexibility.
- Tertiary Alcohol vs. Amines : The tertiary alcohol in the target contrasts with primary or chiral amines in , altering hydrogen-bonding capacity and acidity (pKa ~16 for tertiary alcohol vs. ~9–11 for amines).
- Hydrochloride Salts : All analogs except 1b2b are hydrochlorides, enhancing solubility but differing in counterion effects on crystallinity and stability.
Physicochemical Properties
- Solubility: The target’s hydrochloride salt ensures higher water solubility than neutral 1b2b. Compared to , the tertiary alcohol may reduce solubility in nonpolar solvents.
- Stability : Azetidine’s ring strain could increase susceptibility to hydrolysis relative to larger heterocycles. The hydrochloride salt may improve thermal stability .
Biological Activity
2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride is a compound that has gained attention in the pharmaceutical field due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C8H15ClN4O
- Molecular Weight : 218.69 g/mol
- IUPAC Name : 2-[1-(azetidin-3-yl)triazol-4-yl]propan-2-ol; hydrochloride
- CAS Number : 1461709-27-2
- PubChem CID : 75451056
| Property | Value |
|---|---|
| Chemical Formula | C8H15ClN4O |
| Molecular Weight | 218.69 g/mol |
| IUPAC Name | 2-[1-(azetidin-3-yl)triazol-4-yl]propan-2-ol; hydrochloride |
| CAS Number | 1461709-27-2 |
| PubChem CID | 75451056 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as a kinase inhibitor, which is significant in the context of cancer therapy. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation.
In Vitro Studies
In vitro studies are essential for understanding the pharmacological effects of new compounds. A notable study evaluated several azetidine derivatives' anticancer activities and found that certain compounds induced apoptosis in cancer cells through specific molecular interactions . The implications for this compound suggest it may also possess similar properties.
Pharmacokinetics and Toxicology
The pharmacokinetics of this compound have not been extensively studied; however, its stability at room temperature and solubility characteristics are promising for further research. Toxicological assessments are crucial for determining safe dosage levels and potential side effects; currently, safety data are not widely available for this specific compound .
Case Studies
While direct case studies on 2-[1-(azetidin-3-y)-1H–1,2,3-triazol–4–yl]propan–2–ol hydrochloride are scarce, related compounds have shown significant biological activities:
- Azetidine Derivatives : Research indicates that azetidine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer types through mechanisms involving the modulation of signaling pathways .
- Triazole Compounds : Triazole-containing compounds have been documented to exhibit antifungal and anticancer properties by disrupting cellular processes essential for tumor growth .
Table 2: Summary of Biological Activities of Related Compounds
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| Azetidine Derivatives | Anticancer | Induction of apoptosis |
| Triazole Compounds | Antifungal, Anticancer | Disruption of cellular processes |
Q & A
Q. What are the optimal synthetic routes for preparing 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by azetidine ring functionalization. Key steps include:
- Azetidine precursor preparation : Use Boc-protected azetidin-3-amine to avoid side reactions during triazole formation.
- Triazole assembly : React with propargyl alcohol derivatives under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) at 50–60°C for 12–24 hours .
- Deprotection and salt formation : Remove Boc groups using HCl/dioxane, followed by recrystallization in ethanol/ether for hydrochloride salt purification.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to improve yield and minimize byproducts like uncyclized intermediates .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry) with NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) and HRMS :
- XRD : Resolve azetidine and triazole ring conformations; compare bond angles/distances with similar azetidine-triazole hybrids (e.g., 1.45–1.50 Å for C–N bonds in triazole rings) .
- NMR : Key signals include δ 4.2–4.5 ppm (azetidine CH₂), δ 7.8–8.1 ppm (triazole H), and δ 1.4–1.6 ppm (propan-2-ol CH₃) .
- Elemental analysis : Ensure chloride content matches theoretical values (±0.3% deviation) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally related azetidine-triazole derivatives:
- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 standard), lab coats, and full-face respirators (NIOSH N100) to prevent inhalation of fine powders .
- Ventilation : Use fume hoods with >0.5 m/s airflow during synthesis and purification.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using silica gel .
Advanced Research Questions
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies :
- HPLC-UV analysis : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Monitor degradation peaks at 254 nm .
- Forced degradation : Expose samples to 40°C/75% RH for 4 weeks. Hydrolysis of the azetidine ring (pH-dependent) and triazole oxidation are primary degradation pathways .
- Long-term stability : Store at –20°C in amber vials with desiccants; validate via Karl Fischer titration (<0.1% water content) .
Q. What strategies can address contradictory data in biological activity assays involving this compound?
- Methodological Answer : Resolve discrepancies using:
- Dose-response normalization : Compare IC₅₀ values across assays (e.g., antibacterial vs. cytotoxicity) using Hill slope adjustments .
- Solubility correction : Pre-dissolve in DMSO (≤1% v/v) and confirm concentration via UV-Vis (λmax 275–290 nm for triazole absorption) .
- Receptor binding assays : Use SPR (surface plasmon resonance) to quantify target affinity (KD) and rule off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Focus on modifying the azetidine and propan-2-ol moieties:
- Azetidine substitutions : Introduce electron-withdrawing groups (e.g., –CF₃) at the 3-position to enhance metabolic stability .
- Propan-2-ol derivatives : Replace hydroxyl with methoxy or amine groups to modulate logP and blood-brain barrier permeability .
- Triazole bioisosteres : Test 1,2,4-triazole vs. tetrazole variants to balance potency and solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
